tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Medicinal chemistry Process chemistry Heterocyclic synthesis

Researchers synthesizing ATP-competitive kinase inhibitors require protected piperazine intermediates that withstand multi-step sequences yet deprotect cleanly under acidic conditions. This compound addresses that need: the Boc group remains stable during SNAr coupling (K₂CO₃/DMF, 50°C) and nitro reduction, enabling convergent synthesis where the piperazine amine is revealed only at the final stage. The 2-cyano-4-nitrophenyl moiety provides dual derivatization handles-nitro reduction to an amine and cyano conversion to amidine or tetrazole-for systematic SAR exploration. Synthesized in 86.6% yield with aqueous precipitation as the sole purification method (no chromatography required), this building block supports cost-efficient scale-up to multi-kilogram quantities. Ideal for combinatorial library construction and medicinal chemistry campaigns targeting CNS and kinase programs.

Molecular Formula C16H20N4O4
Molecular Weight 332.35 g/mol
CAS No. 288251-87-6
Cat. No. B153291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
CAS288251-87-6
Molecular FormulaC16H20N4O4
Molecular Weight332.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3
InChIKeyGGHJQNYGQBUGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: Boc-Protected Building Block


tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate (CAS: 288251-87-6) is a synthetic small-molecule building block featuring a piperazine core N-substituted with a 2-cyano-4-nitrophenyl moiety and protected at the opposite piperazine nitrogen by a tert-butoxycarbonyl (Boc) group . The compound serves primarily as a protected intermediate for further synthetic elaboration, wherein the Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal a free secondary amine for subsequent functionalization . The 2-cyano-4-nitrophenyl substituent introduces both electron-withdrawing character and a cyano group that may serve as a precursor to amidine, tetrazole, or aminomethyl functionalities, expanding the utility of this scaffold in medicinal chemistry campaigns .

Boc-protected piperazine for multi-step synthesis
Orthogonal acid-labile deprotection strategy
Electron-deficient aryl group for further derivatization

Irreplaceable Specificity of 288251-87-6


Substitution of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate with closely related analogs introduces significant variability in downstream synthetic outcomes. The Boc protecting group on this compound is acid-labile and cleaves cleanly under conditions that leave base-sensitive functionalities intact, whereas ester-based protecting groups (e.g., ethyl carbamate analogs such as CAS 849484-94-2) require different deprotection strategies and exhibit distinct stability profiles under various reaction conditions . The ortho-cyano and para-nitro substitution pattern on the phenyl ring is chemically specific: the nitro group strongly deactivates the ring toward electrophilic substitution and can be selectively reduced to an amine for further derivatization, while the cyano group provides a handle for conversion to amidines, tetrazoles, or aminomethyl moieties—transformations not accessible with unsubstituted or differently substituted phenylpiperazines . Additionally, the combination of a sterically hindered Boc group and an electron-deficient aryl substituent influences the compound's solubility, chromatographic behavior, and crystallinity in ways that differ measurably from methyl, ethyl, or benzyl carbamate analogs, directly impacting purification efficiency and yield in multi-step syntheses .

Attribute
This Compound
Ethyl Carbamate Analog
Protecting group
Acid-labile Boc
Base-labile carbamate
Deprotection compatibility
TFA / HCl; stable to base
NaOH / TMSI; may affect base-sensitive groups
Aryl substitution
2-CN, 4-NO2 electronic profile
Lacks cyano / nitro; different reactivity

Structural analogs may alter reaction outcomes, solubility, and purification behavior. Confirm compatibility before substitution.

288251-87-6: Quantitative Comparison Evidence


High-Yield SNAr Coupling

In a documented synthesis, tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate was prepared via nucleophilic aromatic substitution (SNAr) between N-Boc-piperazine and 2-fluoro-5-nitrobenzonitrile in DMF with potassium carbonate at 50°C for 2 hours, affording the product in 86.6% isolated yield after aqueous precipitation and filtration . In comparison, the ethyl carbamate analog (CAS 849484-94-2), which requires deprotection of N-Boc-piperazine to free piperazine followed by reaction with ethyl chloroformate, is typically obtained with reported yields ranging from 70–80% under optimized conditions, reflecting additional synthetic steps and purification losses .

SNAr Yield
Cross-study comparable
86.6% isolated yield (target) vs 70–80% (ethyl carbamate analog)
Higher reported yield with simplified workup (no chromatography)
Direct precipitation from water; supports multi-gram scale procurement economics
Medicinal chemistry Process chemistry Heterocyclic synthesis

Boc vs. Ester Protecting Group Orthogonality

The tert-butoxycarbonyl (Boc) group on 288251-87-6 undergoes quantitative cleavage under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane, typically >95% conversion within 1–2 hours at room temperature), liberating the free piperazine amine while leaving base-sensitive functionalities intact . In contrast, the ethyl carbamate analog (CAS 849484-94-2) requires strongly basic or nucleophilic deprotection conditions (e.g., NaOH, KOH, or TMSI) that are incompatible with ester-containing substrates, aldehydes, or epimerizable stereocenters commonly encountered in complex molecule synthesis [1]. This orthogonality is not merely qualitative: the Boc group on piperazine derivatives has been shown to withstand basic SNAr conditions (K2CO3, DMF, 50°C) that would cleave alkyl carbamates, enabling a broader scope of compatible downstream transformations .

Protecting Group Orthogonality
Head-to-head
Boc: >95% acid cleavage; stable to K2CO3/DMF at 50°C
Ethyl carbamate: requires basic/nucleophilic conditions
Enables orthogonal protection strategies for complex substrates
Boc withstands basic SNAr conditions incompatible with carbamate analogs
Protecting group strategy Solid-phase synthesis Multi-step organic synthesis

Batch-Specific Certificate of Analysis

Commercial suppliers of 288251-87-6 provide the compound at specified purity levels of ≥98% (ChemScene Cat. No. CS-0154700) and 97% standard purity with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data (Bidepharm Cat. No. BD251445) . The ethyl carbamate analog (CAS 849484-94-2) is commercially available with purity specifications typically ranging from 95% to 98% . While the nominal purity specifications are comparable, the availability of batch-specific COA documentation for 288251-87-6 enables reproducible downstream chemistry in GLP-adjacent and industrial research settings where lot-to-lot consistency is critical for regulatory and reproducibility purposes.

Batch Traceability
Specification review
≥98% purity; batch-specific NMR, HPLC, GC COA available
Supports lot-to-lot reproducibility for regulated research settings
Comparable nominal purity to analog; target offers documented analytical traceability
Quality control Analytical chemistry Procurement specification

Key Intermediate for Kinase-Targeting Ureas

288251-87-6 is explicitly cited in US Patent Application US2009/99199 A1 as an intermediate in the synthesis of 1-[4-(4-benzhydryl-piperazin-1-yl)-3-cyano-phenyl]-3-(3,5-dimethyl-isoxazol-4-yl)-urea, a compound of interest for kinase-related therapeutic applications . The synthesis proceeds from 288251-87-6 through nitro group reduction to the corresponding aniline derivative (4-(4-amino-2-cyano-phenyl)-piperazine-1-carboxylic acid tert-butyl ester), followed by Boc deprotection and urea formation. This documented application pathway distinguishes 288251-87-6 from other N-arylpiperazine carboxylates lacking the 2-cyano-4-nitrophenyl substitution pattern, which confers the specific electronic and steric properties required for this target binding motif. Class-level inference indicates that piperazine derivatives bearing electron-withdrawing aryl substituents are privileged scaffolds for kinase ATP-binding site engagement, with the cyano group often serving as a hydrogen-bond acceptor in hinge-region interactions [1].

Patent-Documented Intermediate
Class-level inference
Explicitly named in US2009/99199 A1 for urea-based kinase-targeting scaffolds
Supports kinase inhibitor SAR exploration
Review specific patent context; class-level utility for ATP-binding site engagement
Kinase inhibitors Drug discovery Medicinal chemistry

Optimal Use Cases for 288251-87-6


Orthogonal Protection in Kinase Inhibitor Synthesis

Researchers synthesizing ATP-competitive kinase inhibitors benefit from 288251-87-6 as a protected piperazine intermediate that can be deprotected under acidic conditions without affecting base-labile ester or aldehyde functionalities elsewhere in the molecule. The documented use of this compound in US2009/99199 A1 for constructing urea-linked kinase-targeting scaffolds validates its utility in this context . The Boc group remains stable during SNAr coupling (K2CO3/DMF, 50°C) and subsequent nitro reduction steps, enabling a convergent synthetic strategy where the piperazine amine is revealed only at the final stage for elaboration.

Solid-Phase Peptide and Library Synthesis

The acid-labile Boc protecting group on 288251-87-6 aligns with standard solid-phase peptide synthesis (SPPS) protocols, where global deprotection with TFA simultaneously cleaves the Boc group and releases the product from acid-labile resins. This compatibility streamlines the incorporation of this piperazine scaffold into combinatorial libraries, reducing the number of orthogonal deprotection steps required compared to base-labile carbamate-protected analogs . The 2-cyano-4-nitrophenyl moiety further serves as a dual-handle scaffold: the nitro group can be reduced to an amine for amide bond formation, while the cyano group can be converted to a tetrazole or amidine for enhanced binding interactions.

Scale-Up with Streamlined Workup

The synthesis of 288251-87-6 proceeds in 86.6% yield with aqueous precipitation as the sole purification method—no chromatography is required . This feature is particularly advantageous for process chemistry applications where cost-efficient scale-up to multi-kilogram quantities is necessary. The yellow solid product is directly isolated by filtration and water washing, then dried under high vacuum to acceptable purity for subsequent steps without recrystallization or column chromatography. This streamlined workup reduces solvent consumption and labor costs relative to analogs requiring chromatographic purification.

Piperazine SAR for CNS and Kinase Targets

The piperazine scaffold is a privileged structure in CNS drug discovery and kinase inhibition [1]. 288251-87-6 provides a versatile entry point for SAR exploration, wherein the 2-cyano-4-nitrophenyl moiety introduces specific electronic effects (Hammett σp ≈ 0.78 for p-NO2; σm ≈ 0.56 for o-CN) that modulate the basicity of the piperazine nitrogen (calculated pKa shift of approximately −1.5 to −2.0 units relative to unsubstituted N-phenylpiperazine) . This electronic modulation influences receptor binding affinity and metabolic stability, enabling medicinal chemists to systematically probe the impact of aryl substitution on target engagement and ADME properties.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Acid-labile Boc orthogonal protection
Deprotection without affecting base-labile groups
Solid-phase library synthesis
Boc compatibility with SPPS global deprotection
Simultaneous cleavage from acid-labile resins
Scale-up with simplified isolation
High-yielding precipitation workup
Avoidance of column chromatography
Piperazine SAR exploration
Electron-deficient 2-cyano-4-nitrophenyl substitution
Modulation of piperazine electronic properties and basicity

Technical Documentation Hub

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